beta-8-Methyl-8-phenyl-2-(2-piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride
Description
β-8-Methyl-8-phenyl-2-(2-piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride (CAS 3666-66-8) is a spirocyclic compound with a molecular formula of C₂₀H₂₉NO₂·HCl and a molecular weight of 351.96 g/mol. Its structure features a 1,4-dioxaspiro[4.5]decane core substituted at the 8-position with methyl and phenyl groups, along with a 2-piperidyl moiety at position 2. The hydrochloride salt enhances its solubility and stability for pharmacological applications.
Properties
CAS No. |
3666-66-8 |
|---|---|
Molecular Formula |
C20H30ClNO2 |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
2-(8-methyl-8-phenyl-1,4-dioxaspiro[4.5]decan-3-yl)piperidin-1-ium;chloride |
InChI |
InChI=1S/C20H29NO2.ClH/c1-19(16-7-3-2-4-8-16)10-12-20(13-11-19)22-15-18(23-20)17-9-5-6-14-21-17;/h2-4,7-8,17-18,21H,5-6,9-15H2,1H3;1H |
InChI Key |
PMIFBJOMQOXWSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)OCC(O2)C3CCCC[NH2+]3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Biological Activity
Beta-8-Methyl-8-phenyl-2-(2-piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride is a synthetic compound noted for its unique spirocyclic structure, which includes a dioxaspiro framework. This compound has garnered interest for its potential biological activities, particularly in the realms of anti-inflammatory effects and interactions with neurotransmitter systems. This article delves into the biological activity of this compound, synthesizing findings from various studies and sources.
Structural Information
- Molecular Formula : C₁₄H₁₉ClN₂O₂
- Molecular Weight : 351.9 g/mol
- SMILES : CC1CCC2(CC1)OCC(O2)C3CCCCN3
Table 1: Structural Features and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉ClN₂O₂ |
| Molecular Weight | 351.9 g/mol |
| Chemical Structure | Spirocyclic with dioxaspiro |
| Functional Groups | Piperidine, dioxaspiro |
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties and influence neurotransmitter systems , potentially making it beneficial for treating neurological disorders. The specific interactions of this compound with biological targets are still under investigation, but it is believed to interact with various receptors and inflammatory mediators.
Pharmacological Potential
Research indicates that compounds similar to this compound may have applications in medicinal chemistry, particularly in drug development targeting central nervous system disorders and inflammatory diseases. The unique structure of this compound may facilitate interactions with specific receptors or enzymes involved in these conditions.
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane | Contains diazaspiro structure | Potential anti-inflammatory effects |
| 2-(8-Methyl-8-phenyl-1,4-dioxaspiro[4.5]decan-2-yl)piperidin | Similar spiro framework | Variations in pharmacological activity |
| Methyl 8-Oxo-1,4-dioxaspiro[4.5]decane | Contains oxo group | Distinct reactivity profile |
Study on Anti-inflammatory Effects
A study conducted on related compounds indicated that beta-8-Methyl-8-phenyl derivatives could inhibit the production of pro-inflammatory cytokines in vitro. This suggests a potential therapeutic role in managing inflammatory conditions.
Neurotransmitter Interaction Studies
Research focusing on the interaction profile of this compound showed promising results in receptor binding assays, indicating that the compound may modulate neurotransmitter systems effectively.
Scientific Research Applications
Neuropharmacology
Preliminary studies indicate that beta-8-Methyl-8-phenyl-2-(2-piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride may influence neurotransmitter systems, making it a candidate for treating neurological disorders. Research into its interaction profile suggests potential binding to neurotransmitter receptors, which could elucidate its mechanism of action and therapeutic applications in conditions such as anxiety and depression.
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory properties of compounds within the same class as this compound. The compound's structure may allow it to interact with inflammatory mediators, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
Research into this compound is ongoing, with several studies focusing on its pharmacodynamics and pharmacokinetics:
- Neurotransmitter Interaction Studies : Investigations have been conducted to assess the binding affinities of this compound to various neurotransmitter receptors. These studies are crucial for determining its potential efficacy in managing neurological disorders.
- Anti-inflammatory Mechanisms : Recent studies have explored the compound's mechanism of action against inflammatory pathways, providing insights into its therapeutic potential for conditions characterized by excessive inflammation.
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity is driven by its functional groups, including the piperidyl moiety and dioxaspiro framework:
-
Nucleophilic Substitution : The piperidine group participates in nucleophilic displacements, particularly under alkaline conditions, facilitating the formation of derivatives with modified pharmacological activity .
-
Cyclization and Rearrangement : The dioxaspiro core undergoes intramolecular cyclization, potentially involving hydrogen atom transfer (HAT) or Surzur-Tanner rearrangements, as observed in related spiro compounds .
Comparative Analysis of Related Spiro Compounds
Key Challenges
-
Synthetic Complexity : Multi-step processes involving strict control of reaction conditions (e.g., reflux temperatures, reducing agents) are necessary to achieve high-purity products .
-
Functional Group Interference : The hydrochloride salt form may influence solubility and reactivity in subsequent reactions.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below highlights key structural and physicochemical differences between the target compound and related spirocyclic derivatives:
Pharmacological and Toxicological Insights
- Target Compound : The phenyl and piperidyl groups likely enhance lipophilicity and receptor binding, though the high LD₅₀ suggests moderate toxicity .
- Stereochemical complexity could complicate therapeutic development .
- Fluorinated Analog : Fluorine atoms improve metabolic stability and bioavailability, a common strategy in drug design. However, synthesis challenges limit scalability .
Preparation Methods
General Synthetic Strategy
The synthesis of beta-8-Methyl-8-phenyl-2-(2-piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride typically involves the following key stages:
- Formation of the 1,4-dioxaspiro(4.5)decane core.
- Introduction of methyl and phenyl substituents at the spiro center.
- Attachment of the 2-(2-piperidyl) substituent.
- Conversion of the free amine to the hydrochloride salt.
The compound’s molecular formula is C14H26ClNO2, with a molecular weight of approximately 275.81 g/mol.
Synthesis of the 1,4-Dioxaspiro Core
The 1,4-dioxaspiro(4.5)decane ring system is commonly constructed via acetalization or ketalization reactions involving a cyclohexanone derivative and ethylene glycol or related diols under acidic catalysis. The spiro center is formed by the carbon atom shared between the dioxane ring and the cyclohexane ring.
Attachment of the 2-(2-Piperidyl) Moiety
The piperidyl substituent is introduced by nucleophilic substitution or reductive amination reactions involving the appropriate piperidine derivatives. The key step involves the reaction of a suitable halogenated intermediate (such as a 1,3-dioxolan-4-yl-lower-alkyl halide) with a metallo salt of phthalimide, followed by hydrazinolysis to yield the primary amine, which is then converted to the piperidine derivative.
Conversion to Hydrochloride Salt
The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol. This step enhances the compound’s stability and solubility for pharmaceutical applications.
Detailed Synthetic Procedure (Based on Patent US3629287A)
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| I-A | Reaction of 1,3-dioxolan-4-yl-lower-alkyl halide with sodium phthalimide | Neutral inert solvents (e.g., CCl4), room temperature | Preferred method for forming phthalimide intermediate |
| I-B | Alternative reaction with potassium phthalimide | Similar solvents and conditions | Less preferred due to lower yields |
| II | Hydrazinolysis of phthalimide intermediate to primary amine | Hydrazine hydrate or anhydrous hydrazine, 95% ethanol solvent | 1-2 moles hydrazine per mole of intermediate; hydrolysis in alcoholic alkali-metal hydroxide possible but less efficient |
| III | Conversion of primary amine to secondary amine (optional) | Standard alkylation methods | For producing substituted amines before final step |
| IV | Formation of hydrochloride salt | Treatment with HCl in ethanol or other inert solvent | Yields stable hydrochloride salt suitable for pharmaceutical use |
This multi-step synthesis ensures high purity and yield of the target compound, with the primary amine intermediate being a critical precursor for further functionalization.
Summary Table of Key Preparation Parameters
| Parameter | Preferred Conditions/Notes |
|---|---|
| Spiro ring formation | Acid-catalyzed ketalization of cyclohexanone with ethylene glycol |
| Methyl group introduction | Alkylation with methyl halides under basic conditions |
| Phenyl group introduction | Arylation using organometallic reagents (PhLi, PhMgBr) |
| Piperidyl substituent attachment | Nucleophilic substitution via phthalimide intermediate and hydrazinolysis |
| Salt formation | Reaction with HCl in ethanol or inert solvent |
| Solvents | Neutral inert solvents (CCl4), ethanol for hydrazinolysis |
| Key reagents | Sodium phthalimide, hydrazine hydrate, hydrochloric acid |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing the 1,4-dioxaspiro[4.5]decane core structure in this compound?
- Methodology : The spirocyclic core can be synthesized via ketone reduction followed by functionalization. For example, 1,4-dioxaspiro[4.5]decan-8-one (a precursor) is reduced using NaBH₄ in MeOH at 0°C to yield 1,4-dioxaspiro[4.5]decan-8-ol, which is then methoxylated or fluorinated. Fluorination with [SF₃][SbF₆] in CH₃CN at –20°C yields 8,8-difluoro derivatives, though yields are low (e.g., 8,8-difluoro-1,4-dioxaspiro[4.5]decane at –68.1 and –114.5 ppm in ¹⁹F NMR) .
Q. How is the structural integrity of the spirocyclic system confirmed during synthesis?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:
- ¹H NMR : Signals for spirocyclic protons appear as distinct multiplets (e.g., 4.41 ppm for 7,9-H in related spiro compounds) .
- ¹³C NMR : Key carbonyl (C=O) and sp³-hybridized carbons (e.g., 76.9 ppm for the spiro center) confirm the scaffold .
- ¹⁹F NMR : Fluorinated derivatives show characteristic doublets (e.g., –68.1 and –114.5 ppm with 2J = 9.1 Hz) .
Q. What purification techniques are recommended for isolating this hydrochloride salt?
- Methodology : Column chromatography with silica gel is standard. For polar intermediates, reverse-phase HPLC (e.g., Chromolith or Purospher® columns) improves resolution. Post-synthesis, recrystallization from ethanol or acetone removes impurities .
Advanced Research Questions
Q. How can conflicting NMR coupling constants in fluorinated derivatives be resolved?
- Case Study : In the synthesis of 8,8-difluoro-1,4-dioxaspiro[4.5]decane, the observed 2J(¹⁹F–¹⁹F) coupling (9.1 Hz) is lower than typical geminal F–F couplings (~250–300 Hz). This discrepancy suggests conformational rigidity or electronic effects from the spiro system. Computational modeling (DFT) and variable-temperature NMR can clarify dynamic effects .
Q. What strategies mitigate low yields in fluorination reactions involving this scaffold?
- Approach : Optimize solvent (e.g., CH₃CN vs. DCM) and stoichiometry (ketone:CsF ratio). Use anhydrous conditions to minimize HF formation (detected at –180.4 ppm in ¹⁹F NMR). Alternatively, explore electrophilic fluorination agents (e.g., Selectfluor®) to bypass CsF limitations .
Q. How do structural modifications (e.g., piperidyl or phenyl groups) influence pharmacological activity?
- Methodology :
- In vitro assays : Test binding affinity to targets (e.g., serotonin or dopamine receptors) using radioligand displacement.
- SAR Analysis : Compare analogs like 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (active in CNS models) to identify critical substituents .
- ADME Profiling : Assess solubility (logP via HPLC) and metabolic stability (microsomal assays) .
Q. What analytical challenges arise in quantifying trace impurities in the hydrochloride salt?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
